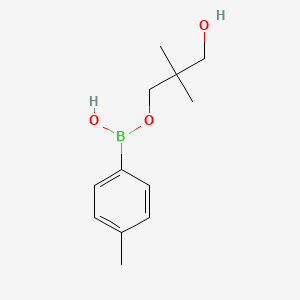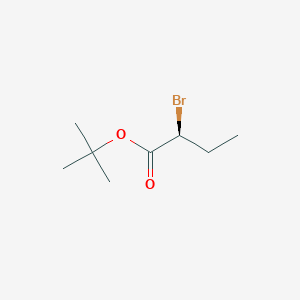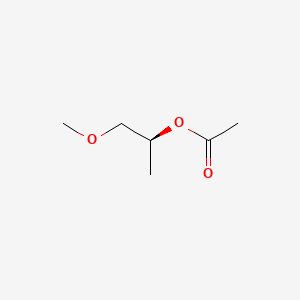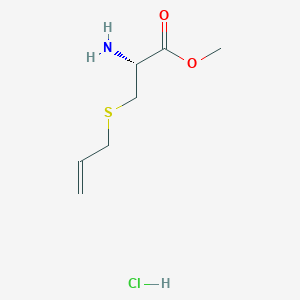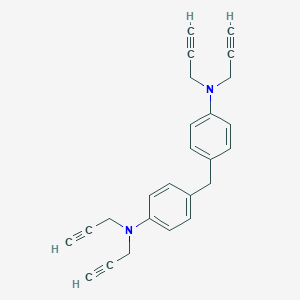![molecular formula C21H24BrN3O2 B8254421 tert-butyl (2S,5S)-2-(7-bromo-1H-naphtho[1,2-d]imidazol-2-yl)-5-methylpyrrolidine-1-carboxylate](/img/structure/B8254421.png)
tert-butyl (2S,5S)-2-(7-bromo-1H-naphtho[1,2-d]imidazol-2-yl)-5-methylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl (2S,5S)-2-(7-bromo-1H-naphtho[1,2-d]imidazol-2-yl)-5-methylpyrrolidine-1-carboxylate: is an intriguing compound with a complex structure. It contains a tert-butyl ester, a chiral pyrrolidine ring, and a brominated naphthalimidazole moiety. Such structural diversity suggests potential for a wide range of chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be approached through multi-step organic synthesis. Starting from a naphtho[1,2-d]imidazole derivative, the bromination step would typically involve the addition of a brominating agent like N-bromosuccinimide in the presence of light or a radical initiator. The pyrrolidine ring can be introduced using a chiral amine under catalytic conditions to ensure enantioselectivity. The tert-butyl ester is typically added through an esterification reaction using tert-butyl alcohol and a suitable coupling reagent like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
For large-scale production, the synthetic route would involve streamlined, scalable processes. The bromination could be achieved using a continuous-flow reactor to ensure safety and efficiency. The esterification and chiral amine addition steps would be optimized for high yield and purity, likely involving automated systems to manage reagent addition and reaction monitoring.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound may undergo oxidation at the pyrrolidine or imidazole rings.
Reduction: : The bromine atom can be reduced, though this might require specific conditions to avoid affecting the rest of the molecule.
Substitution: : The bromine atom in the naphthalimidazole ring is a likely site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like PCC (Pyridinium chlorochromate) or manganese dioxide.
Reduction: : Hydrogenation using a catalyst such as palladium on carbon.
Substitution: : Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidative reactions could lead to various hydroxylated products, while substitution reactions would yield a variety of functionalized derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
The unique structure of this compound makes it useful in several fields:
Chemistry: : As a building block for complex molecule synthesis.
Biology: : Potential as a probe molecule for studying enzyme interactions due to its brominated naphthalimidazole moiety.
Medicine: : May serve as a lead compound for developing new pharmaceuticals, particularly if it shows bioactivity in preliminary screens.
Industry: : Possible applications in materials science, particularly in the development of new polymers or catalysts.
Wirkmechanismus
This compound's mechanism of action would depend on its specific application. If used in a biological context, it might interact with proteins or nucleic acids via its imidazole ring, which is known for its ability to bind to metal ions and participate in hydrogen bonding. Molecular targets could include enzymes where it could act as an inhibitor or activator, depending on the context.
Vergleich Mit ähnlichen Verbindungen
Comparing tert-butyl (2S,5S)-2-(7-bromo-1H-naphtho[1,2-d]imidazol-2-yl)-5-methylpyrrolidine-1-carboxylate with other similar compounds reveals its unique features:
Similar Compounds: : Other brominated naphthalimidazole derivatives, such as those without the chiral pyrrolidine ring, may show different chemical reactivity and biological activity.
Uniqueness: : The combination of brominated naphthalimidazole with a chiral pyrrolidine ring and a tert-butyl ester makes this compound particularly unique, likely affecting its solubility, reactivity, and interaction with biological targets.
Eigenschaften
IUPAC Name |
tert-butyl (2S,5S)-2-(7-bromo-3H-benzo[e]benzimidazol-2-yl)-5-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O2/c1-12-5-10-17(25(12)20(26)27-21(2,3)4)19-23-16-9-6-13-11-14(22)7-8-15(13)18(16)24-19/h6-9,11-12,17H,5,10H2,1-4H3,(H,23,24)/t12-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECPSXOVOBIJSW-SJCJKPOMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)OC(C)(C)C)C2=NC3=C(N2)C=CC4=C3C=CC(=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](N1C(=O)OC(C)(C)C)C2=NC3=C(N2)C=CC4=C3C=CC(=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(S)-methylsulfinyl]phenyl]boronic acid](/img/structure/B8254360.png)

